2-[1-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-4-mercapto-3-piperidinylidene]acetic acid, commonly known as R-138727, is the pharmacologically active metabolite of the thienopyridine prodrug, prasugrel. [, , , , , , , , , , , , , , , , , , , , , , , ] It functions as a potent, irreversible antagonist of the platelet P2Y12 adenosine diphosphate (ADP) receptor, playing a crucial role in inhibiting ADP-mediated platelet activation and aggregation. [, , , , , , , ] This compound is a key research tool for investigating platelet function and the role of the P2Y12 receptor in various physiological and pathological processes.
The synthesis of the active metabolite R-138727 involves several enzymatic steps primarily mediated by cytochrome P450 enzymes. The process begins with the hydrolysis of prasugrel into thiolactone by human carboxylesterase, followed by further metabolism through CYP3A4 and CYP2B6, with minor contributions from CYP2C9 and CYP2C19 .
Recent studies have explored biocatalytic methods to synthesize R-138727 using porcine liver esterase and other enzymes, yielding significant amounts of the active metabolite with high purity. For instance, a cascade reaction involving porcine liver esterase and a specific cytochrome P450 enzyme led to a yield of 44% with over 95% purity . This method highlights advancements in synthetic techniques that can streamline the production of pharmacologically relevant metabolites.
The molecular formula of prasugrel is , with a molecular weight of approximately 373.441 g/mol . The active metabolite R-138727 features a reactive thiol group that forms a disulfide bond with cysteine residues on the P2Y12 receptor, leading to irreversible inhibition. The structure consists of multiple stereoisomers, including (R,S)-, (R,R)-, (S,S)-, and (S,R)- configurations .
Prasugrel undergoes several key chemical reactions during its metabolism:
These reactions are critical for transforming prasugrel into its active form and subsequently into inactive products that are eliminated from the body.
The mechanism of action for prasugrel involves the irreversible binding of its active metabolite R-138727 to the P2Y12 receptor on platelets. This binding inhibits the receptor's ability to mediate platelet activation through adenosine diphosphate signaling. Consequently, this prevents the activation of the glycoprotein IIb/IIIa complex, which is essential for platelet aggregation .
Prasugrel exhibits several notable physical and chemical properties:
These properties influence its pharmacological effectiveness and safety profile.
Prasugrel is primarily applied in clinical settings for:
Ongoing research explores further applications in cardiovascular medicine, particularly regarding genetic polymorphisms affecting drug metabolism and individual responses to therapy.
Prasugrel, a thienopyridine prodrug, undergoes complex biotransformation to generate both active and inactive metabolites. The structural elucidation of these compounds is critical for understanding their pharmacological and metabolic profiles.
The biologically active moiety, designated R-138727 (chemical name: 2-{1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-sulfanyl-1,2,5,6-tetrahydropyridin-3-yl}acetic acid), features a thiol-containing structure essential for irreversible P2Y₁₂ receptor antagonism. Its molecular formula is C₁₈H₂₀FNO₃S, with an average molecular weight of 349.42 g/mol and a monoisotopic mass of 349.114792406 g/mol [3]. Key structural characteristics include:
Stereochemically, R-138727 exists as enantiomers due to the chiral center at C3 and C4 of the tetrahydropyridine ring. In vivo activity resides predominantly in the R-isomer, though commercial prasugrel administration yields a racemic mixture [9].
The primary inactive metabolites result from phase II conjugation of R-138727:
Table 1: Structural and Physicochemical Properties of Key Prasugrel Metabolites
Metabolite | Chemical Formula | Molecular Weight (g/mol) | Key Functional Groups | Activity |
---|---|---|---|---|
R-138727 | C₁₈H₂₀FNO₃S | 349.42 | Free thiol, α,β-unsaturated ketone | Active (P2Y₁₂ antagonist) |
R-106583 | C₁₉H₂₂FNO₃S | 363.45 | Methylated thioether | Inactive |
R-119251 | C₂₁H₂₅FN₂O₄S₂ | 452.57 | Cysteine-disulfide adduct | Inactive |
R-95913 | C₁₈H₂₀FNO₂S | 333.42 | Thiolactone | Intermediate (inactive) |
Prasugrel’s biotransformation involves two sequential activation steps:
A parallel hydrolytic pathway exists for R-95913, mediated by calcium-dependent serum hydrolases (e.g., PON1). This non-oxidative route yields 3c endo, an inactive isomer characterized by an endocyclic double bond [9].
Table 2: Enzymatic Pathways in Prasugrel Metabolism
Metabolic Step | Primary Enzyme(s) | Key Cofactors/Requirements | Metabolite Produced |
---|---|---|---|
Ester hydrolysis | Carboxylesterase 2 | Intestinal mucosa | R-95913 (thiolactone) |
Thiolactone oxidation | CYP3A4, CYP2B6 | NADPH, O₂ | Sulfenic acid intermediate → R-138727 |
Thiolactone hydrolysis | Paraoxonase-1 (PON1) | Ca²⁺ | 3c endo (inactive isomer) |
S-methylation of R-138727 | Thiopurine S-methyltransferase | S-adenosyl methionine (SAM) | R-106583 (inactive) |
Cysteine conjugation | Non-enzymatic | Plasma cysteine | R-119251 (inactive) |
While intestinal hCE2 dominates prasugrel’s first-pass hydrolysis, hepatic carboxylesterases (notably hCE1 and hCE2) contribute significantly to systemic activation:
Quantitative studies using human liver microsomes demonstrate that >80% of an oral prasugrel dose undergoes esterase-mediated hydrolysis within 30 minutes, with <5% diverted to non-thiolactone pathways. This contrasts sharply with clopidogrel, where <15% proceeds to active metabolite formation [4] [5]. The thiolactone R-95913 is highly stable in plasma (t~½~ > 24h), ensuring efficient hepatic uptake for subsequent CYP-mediated activation to R-138727 [4].
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7